Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester
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Overview
Description
Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester is a chemical compound commonly used in cosmetics and sunscreens for its excellent UV-absorbing propertiesThis compound plays a crucial role in protecting the skin from the harmful effects of UV radiation, particularly UVA and UVB rays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester typically involves the reaction of hexyl benzoate with diethylamino hydroxybenzoyl hexyl benzoate. The process includes heating the mixture to approximately 70-80°C until it melts and then allowing it to crystallize upon cooling .
Industrial Production Methods
In industrial settings, the production of this compound involves adjusting the reaction mixture obtained by reacting 2-(4’-diethylamino-2’-hydroxybenzoyl)benzoic acid with n-hexanol to a pH of more than 7. The mixture is then extracted with an aqueous phase and adsorbed over at least two different adsorbents .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester undergoes various chemical reactions, including hydrolysis under strong acidic or basic conditions . It is also susceptible to oxidation and reduction reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The compound is also reactive with oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include the corresponding benzoic acid derivatives and alcohols. For instance, hydrolysis of the ester bond yields benzoic acid and 2-ethylhexanol .
Scientific Research Applications
Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a UV filter in various formulations. In biology and medicine, it is studied for its potential protective effects against UV-induced skin damage. In the cosmetic industry, it is a key ingredient in sunscreens, moisturizers, and other skincare products due to its stability and compatibility with various cosmetic ingredients .
Mechanism of Action
The compound exerts its effects by absorbing UVA radiation, thereby protecting skin cells from its harmful influence. It acts as a stable UVA absorber, which means it can absorb and dissipate the energy from UV radiation without breaking down . The molecular targets and pathways involved include the absorption of UV radiation by the aromatic rings and the subsequent dissipation of energy as heat.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-(Dimethylamino)benzoate: Another UV-absorbing compound used in sunscreens.
Benzoic acid, 2,4-dimethyl-: A compound with similar structural features but different applications.
Uniqueness
Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester is unique due to its exceptional UV-absorbing properties and stability. Unlike some other UV filters, it does not easily degrade under UV exposure, making it highly effective in long-lasting sun protection formulations .
Properties
CAS No. |
302776-66-5 |
---|---|
Molecular Formula |
C26H35NO4 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-ethylhexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate |
InChI |
InChI=1S/C26H35NO4/c1-5-9-12-19(6-2)18-31-26(30)22-14-11-10-13-21(22)25(29)23-16-15-20(17-24(23)28)27(7-3)8-4/h10-11,13-17,19,28H,5-9,12,18H2,1-4H3 |
InChI Key |
JPOXWGRLGCTRLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)N(CC)CC)O |
Origin of Product |
United States |
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